molecular formula C6H5NO2 B1605480 1-ethenylpyrrole-2,5-dione CAS No. 7685-94-1

1-ethenylpyrrole-2,5-dione

Cat. No.: B1605480
CAS No.: 7685-94-1
M. Wt: 123.11 g/mol
InChI Key: KZCSJWFLPQFDNW-UHFFFAOYSA-N
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Description

1-ethenylpyrrole-2,5-dione is an organic compound that belongs to the class of maleimides. Maleimides are characterized by a five-membered ring structure containing nitrogen and oxygen atoms. The N-vinyl derivative of maleimide is particularly notable for its reactivity and versatility in various chemical reactions. This compound is widely used in polymer chemistry, pharmaceuticals, and materials science due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethenylpyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ammonia to form maleamic acid, which is then cyclized to maleimide. The N-vinyl derivative is obtained by reacting maleimide with acetylene in the presence of a catalyst such as palladium . Another method involves the Diels-Alder reaction of maleimide with cyclopentadiene, followed by dehydrogenation to introduce the vinyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions typically include elevated temperatures and pressures, along with the use of catalysts to accelerate the reaction .

Mechanism of Action

The mechanism of action of 1-ethenylpyrrole-2,5-dione involves its ability to form covalent bonds with nucleophiles. This reactivity is due to the electron-deficient nature of the maleimide ring, which makes it susceptible to nucleophilic attack. In biological systems, it can modify proteins by reacting with thiol groups on cysteine residues, thereby altering protein function . This property is exploited in bioconjugation techniques for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethenylpyrrole-2,5-dione is unique due to its vinyl group, which imparts higher reactivity and versatility in chemical reactions compared to its analogs. This makes it particularly useful in polymerization and bioconjugation applications .

Properties

IUPAC Name

1-ethenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCSJWFLPQFDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227660
Record name Maleimide, N-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7685-94-1
Record name 1-Ethenyl-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7685-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, N-vinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maleimide, N-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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